Cas no 72370-19-5 (5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide)

5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide is a brominated aromatic compound featuring a reactive bromoacetyl group and a benzamide moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules. The bromoacetyl group enables efficient alkylation or conjugation reactions, while the benzamide scaffold contributes to binding interactions in medicinal chemistry applications. Its phenylmethoxy substituent enhances solubility and stability, facilitating further derivatization. This compound is well-suited for use in cross-coupling reactions, peptide modifications, and targeted drug design, offering precise functionalization capabilities for researchers in synthetic and medicinal chemistry.
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide structure
72370-19-5 structure
Product name:5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
CAS No:72370-19-5
MF:C16H14NO3Br
Molecular Weight:348.19126
CID:569397
PubChem ID:3018338

5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide 化学的及び物理的性質

名前と識別子

    • Benzamide,5-(2-bromoacetyl)-2-(phenylmethoxy)-
    • 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
    • 5-(2-bromoacetyl)-2-phenylmethoxybenzamide
    • 2-(benzyloxy)-5-(bromoacetyl)benzamide
    • 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
    • Benzamide, 5-(bromoacetyl)-2-(phenylmethoxy)-
    • AKOS030255006
    • EINECS 276-604-5
    • DTXSID80993163
    • SCHEMBL6895376
    • 2-(Benzyloxy)-5-(2-bromoacetyl)benzamide
    • 2-benzyloxy-5-(bromoacetyl)benzamide
    • 2-(Benzyloxy)-5-(bromoacetyl)benzene-1-carboximidic acid
    • 72370-19-5
    • LUQQESVFZAPODX-UHFFFAOYSA-N
    • NS00061492
    • インチ: InChI=1S/C16H14BrNO3/c17-9-14(19)12-6-7-15(13(8-12)16(18)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,18,20)
    • InChIKey: LUQQESVFZAPODX-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)C(=O)N

計算された属性

  • 精确分子量: 347.01572
  • 同位素质量: 347.016
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 369
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 69.4Ų

じっけんとくせい

  • 密度みつど: 1.465
  • Boiling Point: 493.3°C at 760 mmHg
  • フラッシュポイント: 252.1°C
  • Refractive Index: 1.626
  • PSA: 69.39

5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide Security Information

5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B679310-250mg
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
72370-19-5
250mg
$ 305.00 2023-09-08
TRC
B679310-100mg
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
72370-19-5
100mg
$ 161.00 2023-09-08
TRC
B679310-1g
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
72370-19-5
1g
$ 908.00 2023-09-08
TRC
B679310-1000mg
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
72370-19-5
1g
$ 907.00 2023-04-18

5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide 関連文献

5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamideに関する追加情報

Recent Advances in the Study of 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide (CAS: 72370-19-5)

5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide (CAS: 72370-19-5) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery and development. Recent studies have explored its applications in the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.

One of the key areas of interest in recent research has been the role of 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide as a building block for the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. The bromoacetyl moiety in this compound allows for efficient functionalization, making it a valuable precursor in the development of novel kinase inhibitors. Recent studies have demonstrated its utility in the synthesis of compounds with potent inhibitory activity against specific kinases, such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis.

In addition to its applications in kinase inhibitor development, 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide has also been investigated for its potential as a covalent modifier of proteins. Covalent inhibitors, which form irreversible bonds with their target proteins, have gained traction in drug discovery due to their prolonged pharmacological effects. The bromoacetyl group in this compound can react with nucleophilic residues (e.g., cysteine) in proteins, enabling the design of covalent inhibitors with high selectivity and potency. Recent studies have explored this approach in the context of targeting disease-relevant proteins, such as those involved in neurodegenerative disorders and infectious diseases.

Another notable advancement is the use of 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide in the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation, offering a promising strategy for targeting "undruggable" proteins. The bromoacetyl group in this compound has been leveraged to conjugate with ligands for E3 ligases, facilitating the design of PROTACs with enhanced efficacy and specificity. Recent preclinical studies have shown promising results in the degradation of oncogenic proteins, highlighting the potential of this compound in cancer therapy.

Despite its promising applications, challenges remain in the optimization of 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide-based compounds. Issues such as off-target effects, metabolic stability, and bioavailability need to be addressed to translate these findings into clinically viable therapeutics. Recent efforts have focused on structural modifications and formulation strategies to overcome these limitations. For instance, the introduction of electron-withdrawing groups or the use of prodrug approaches has shown potential in improving the pharmacokinetic properties of derivatives of this compound.

In conclusion, 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide (CAS: 72370-19-5) represents a valuable tool in chemical biology and drug discovery, with diverse applications ranging from kinase inhibitors to PROTACs. Recent research has underscored its versatility and potential, paving the way for the development of novel therapeutic agents. Future studies should focus on addressing the remaining challenges and exploring new avenues for its application in medicine. This compound continues to be a focal point of innovation in the field, offering exciting opportunities for researchers and clinicians alike.

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